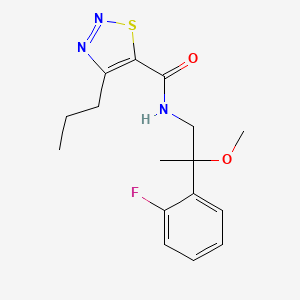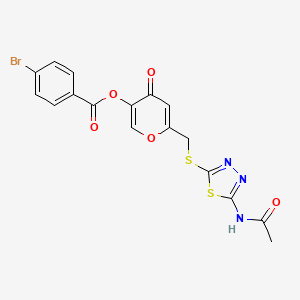
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Affinity and Selectivity for Serotonin Receptors
- Studies have shown that derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including compounds structurally related to 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, exhibit potential psychotropic activity. These compounds demonstrate affinity and selectivity for serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7, which are crucial in the treatment of depression and anxiety (Chłoń-Rzepa et al., 2013).
Role in Antidepressant and Anxiolytic Activity
- Certain derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, closely related to the compound , have shown promising antidepressant-like and anxiolytic-like activities in animal models. This suggests their potential use in developing new treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Implications in Neurodegenerative Diseases
- Research into tricyclic xanthine derivatives, which include structures similar to this compound, has identified compounds that act as multitarget drugs for neurodegenerative diseases. These derivatives show potential in acting on multiple targets relevant for both symptomatic and disease-modifying treatment of these conditions (Brunschweiger et al., 2014).
Synthetic Methodologies and Derivatives
- Various synthetic methodologies have been developed to create derivatives of 8-substituted 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, providing a basis for the synthesis of compounds with potential therapeutic applications. These methodologies offer insights into chemical modifications that could enhance the biological activity of these compounds (Khaliullin et al., 2020).
Eigenschaften
IUPAC Name |
8-[[(2-chlorophenyl)methylamino]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-20-13-12(14(22)21(2)15(20)23)18-11(19-13)8-17-7-9-5-3-4-6-10(9)16/h3-6,17H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJSUUZUTUVBFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2416920.png)

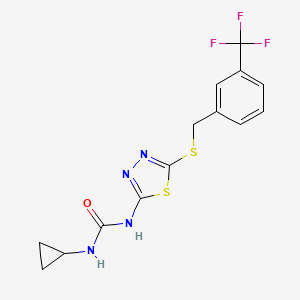
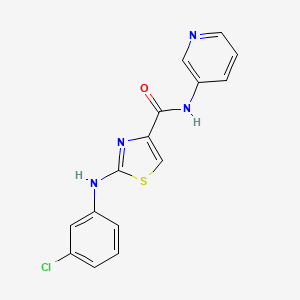
![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)
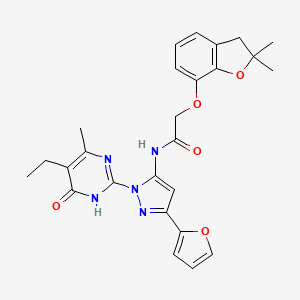
![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)
![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)
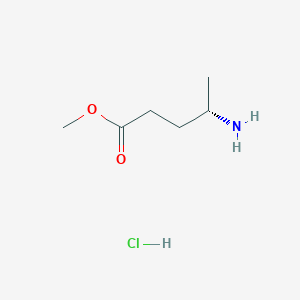
![2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one](/img/structure/B2416936.png)
![4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2416938.png)

